2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Brand Name:
Vulcanchem
CAS No.:
617696-74-9
VCID:
VC0384385
InChI:
InChI=1S/C18H16FN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23)
SMILES:
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)F
Molecular Formula:
C18H16FN3O4S2
Molecular Weight:
421.5g/mol
2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
CAS No.: 617696-74-9
Main Products
VCID: VC0384385
Molecular Formula: C18H16FN3O4S2
Molecular Weight: 421.5g/mol
CAS No. | 617696-74-9 |
---|---|
Product Name | 2-(4-Fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Molecular Formula | C18H16FN3O4S2 |
Molecular Weight | 421.5g/mol |
IUPAC Name | 2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Standard InChI | InChI=1S/C18H16FN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23) |
Standard InChIKey | CETXACRJSGFJPD-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)F |
Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)F |
PubChem Compound | 2933971 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume